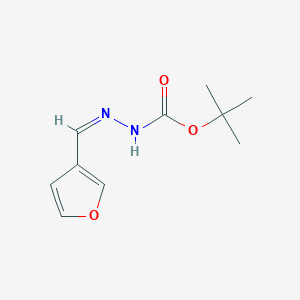![molecular formula C20H21N3O2S B11784774 Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H21N3O2S. It is a derivative of benzo[d]isothiazole and piperidine, featuring a benzyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves the reaction of benzo[d]isothiazole derivatives with piperidine and benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
-
Step 1: : Synthesis of benzo[d]isothiazole derivative.
- Reactants: 2-aminobenzenethiol and a suitable aldehyde.
- Conditions: Reflux in ethanol or methanol.
- Product: Benzo[d]isothiazole derivative.
-
Step 2: : Formation of piperidine derivative.
- Reactants: Benzo[d]isothiazole derivative and piperidine.
- Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
- Product: 1-(benzo[d]isothiazol-3-yl)piperidine.
-
Step 3: : Formation of this compound.
- Reactants: 1-(benzo[d]isothiazol-3-yl)piperidine and benzyl chloroformate.
- Conditions: Presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[d]isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates
Scientific Research Applications
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anti-cancer properties
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties
Industry: It serves as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The benzo[d]isothiazole moiety is crucial for binding to the active site of the target enzyme, while the piperidine and carbamate groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)carbamate
- tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
- 3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride .
Uniqueness
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is unique due to its specific structural features, such as the position of the piperidine ring and the benzyl carbamate group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
benzyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H21N3O2S/c24-20(25-14-15-7-2-1-3-8-15)21-16-9-6-12-23(13-16)19-17-10-4-5-11-18(17)26-22-19/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,24) |
InChI Key |
JJNMLOGYBRAKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NSC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


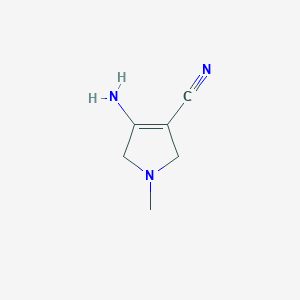

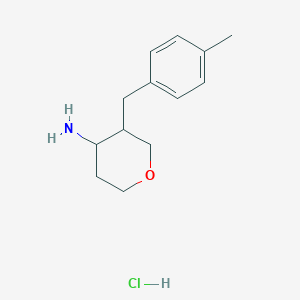
![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
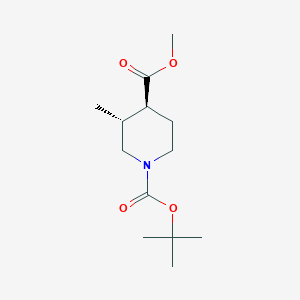

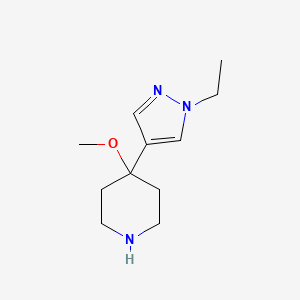
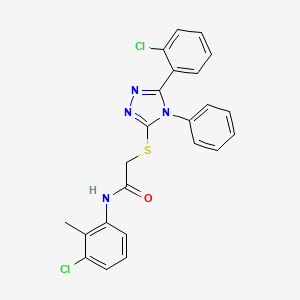


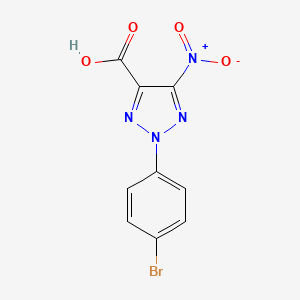

![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
